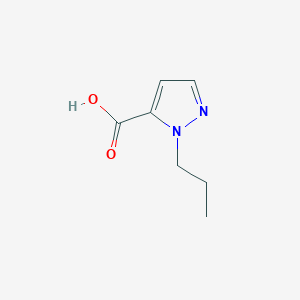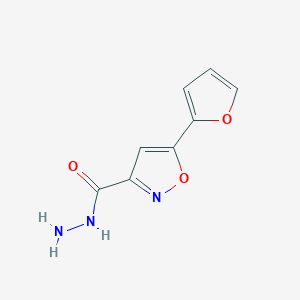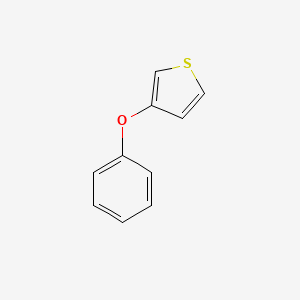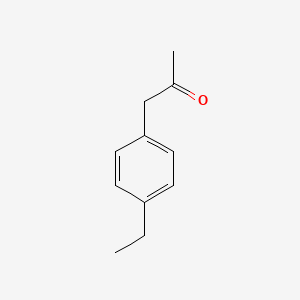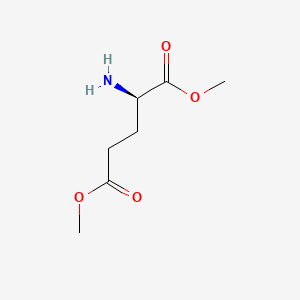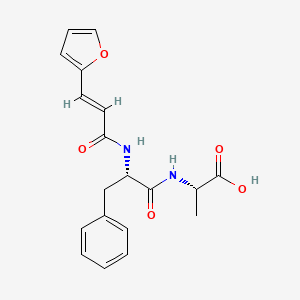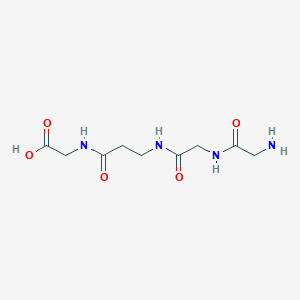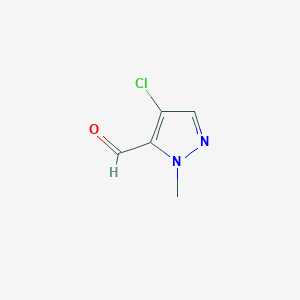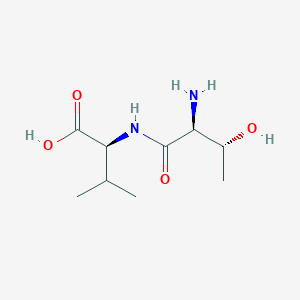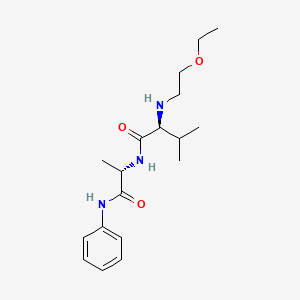![molecular formula C8H8ClN3OS B1353429 7-(chlorométhyl)-2-éthyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one CAS No. 869634-07-1](/img/structure/B1353429.png)
7-(chlorométhyl)-2-éthyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Vue d'ensemble
Description
7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of thiadiazolo-pyrimidines This compound is characterized by its unique structure, which includes a thiadiazole ring fused to a pyrimidine ring The presence of a chloromethyl group at the 7th position and an ethyl group at the 2nd position further distinguishes this compound
Applications De Recherche Scientifique
7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as antimicrobial, antiviral, and anticancer agents due to their ability to interact with biological targets.
Materials Science: The unique structure of this compound makes it suitable for use in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
Mode of Action
It’s known that the compound can undergo reactions with various agents . For example, it can react with tert-butyl hypochlorite and molecular bromine . The chlorine atom in the chloromethyl group can also be replaced through the action of piperidine and morpholine .
Biochemical Pathways
The compound is synthesized by a combination of [3 + 3] cycloaddition, reduction, deamination reactions . This suggests that it might interact with biochemical pathways involving these types of reactions.
Result of Action
The compound’s synthesis involves a diversity-oriented catalysis , suggesting that it might have diverse molecular and cellular effects.
Action Environment
Analyse Biochimique
Biochemical Properties
7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, 7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can bind to DNA, potentially interfering with replication and transcription processes .
Cellular Effects
The effects of 7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one on cells are profound. It can induce apoptosis, a process of programmed cell death, in cancer cells, thereby inhibiting tumor growth. This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell division and differentiation. Furthermore, 7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can alter gene expression, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one exerts its effects through several mechanisms. It binds to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can inhibit enzyme activity or activate certain pathways, depending on the target. For example, by binding to DNA, it can prevent the replication of cancer cells. Additionally, 7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can modulate gene expression by interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one change over time. Initially, it may exhibit strong inhibitory effects on cell proliferation and enzyme activity. Over extended periods, its stability and degradation become critical factors. Studies have shown that this compound can degrade under certain conditions, leading to a reduction in its efficacy. Long-term exposure to 7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can also result in adaptive cellular responses, potentially diminishing its impact .
Dosage Effects in Animal Models
The effects of 7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one vary with dosage in animal models. At low doses, it may exhibit minimal toxicity and significant therapeutic effects, such as tumor suppression. At higher doses, toxic effects can become apparent, including damage to healthy tissues and organs. Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome without causing adverse effects .
Metabolic Pathways
7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in drug metabolism. This interaction can affect the metabolic flux and levels of various metabolites within the cell. Additionally, this compound can influence the activity of other metabolic enzymes, potentially altering the overall metabolic profile of the cell .
Transport and Distribution
Within cells and tissues, 7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. This compound may also accumulate in certain tissues, depending on its affinity for specific biomolecules. The distribution of 7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is critical for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors. Alternatively, it may be found in the cytoplasm, where it can modulate enzyme activity and signaling pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can be achieved through a one-pot method involving the combination of [3 + 3] cycloaddition, reduction, and deamination reactions . This method is efficient and allows for the synthesis of various derivatives by modifying the substituents on the thiadiazole and pyrimidine rings.
Industrial Production Methods
Industrial production of this compound typically involves the use of microwave-assisted multi-component reactions under solvent-free conditions . This green chemistry approach not only enhances the reaction efficiency but also minimizes the environmental impact by reducing the use of hazardous solvents.
Analyse Des Réactions Chimiques
Types of Reactions
7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be replaced by various nucleophiles such as piperidine and morpholine.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include piperidine and morpholine, which replace the chlorine atom in the chloromethyl group.
Oxidation and Reduction Reactions:
Major Products Formed
The major products formed from substitution reactions include derivatives where the chloromethyl group is replaced by other functional groups, leading to a variety of substituted thiadiazolo-pyrimidines .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloromethyl-7-methyl-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one: This compound is similar in structure but has a methyl group instead of an ethyl group at the 2nd position.
7-(chloromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one: This compound lacks the ethyl group at the 2nd position, making it structurally simpler.
Uniqueness
The combination of these substituents allows for a broader range of chemical modifications and interactions compared to its simpler analogs .
Propriétés
IUPAC Name |
7-(chloromethyl)-2-ethyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3OS/c1-2-6-11-12-7(13)3-5(4-9)10-8(12)14-6/h3H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOANKRIPGZQFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=O)C=C(N=C2S1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427872 | |
| Record name | 7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869634-07-1 | |
| Record name | 7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(chloromethyl)-2-ethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-chloro-3-methylphenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B1353350.png)
